molecular formula C5H12ClNO3 B1653302 3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride CAS No. 1803584-83-9

3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride

Cat. No.: B1653302
CAS No.: 1803584-83-9
M. Wt: 169.61
InChI Key: BBLLBMGQTLRGNM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification Parameters

3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-hydroxy-2-((methylamino)methyl)propanoic acid hydrochloride. The compound’s CAS Registry Number is 1803584-83-9, a critical identifier for chemical databases and regulatory compliance. Its molecular formula, C₅H₁₂ClNO₃ , reflects a molecular weight of 169.61 g/mol , as calculated from isotopic composition.

Key identifiers include:

  • SMILES Notation : O=C(O)C(CNC)CO.[H]Cl
  • InChIKey : BBLLBMGQTLRGNM-UHFFFAOYSA-N
  • Hazard Statements : H302, H315, H319, H335 (indicating health risks upon ingestion, skin/eye irritation, and respiratory irritation).

These parameters facilitate precise tracking in chemical inventories and research literature.

Structural Classification and Relationship to Amino Acid Derivatives

This compound belongs to the β-hydroxy amino acid derivatives , characterized by a hydroxyl group (-OH) on the β-carbon and a methylamino-methyl (-CH₂NHCH₃) substituent on the α-carbon. Its backbone aligns with propanoic acid , but functional group substitutions distinguish it from canonical amino acids like serine or threonine.

Structurally, it shares similarities with N-methylserine , where the methyl group attaches to the amino nitrogen. However, the presence of a hydrochloride salt enhances its solubility and stability compared to non-salt forms. The compound’s stereochemistry remains unspecified in most commercial sources, though enantiopure synthesis routes exist.

Historical Context of Discovery and Development

The compound’s synthesis derives from Fischer-Tropsch-type alkylation methods, initially developed for N-methyl amino acids in the early 20th century. Early protocols involved reacting 3-hydroxypropanoic acid with methylamine under controlled conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt.

Recent advancements employ silver oxide-mediated methylation or reductive amination to improve yield and purity. Its development parallels growing interest in modified amino acids for pharmaceutical applications, particularly in peptide engineering and enzyme substrate design.

Molecular Formula and Chemical Properties

The molecular formula C₅H₁₂ClNO₃ decomposes into:

  • Carbon (C) : 39.5–41.1%
  • Nitrogen (N) : 11.5–12.0%
  • Chlorine (Cl) : 20.9%.

Physical Properties :

  • Appearance : White to off-white crystalline powder.
  • Melting Point : 204°C (decomposes).
  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents like methanol.
  • Storage : Stable at room temperature under anhydrous conditions.

Spectroscopic Data :

  • Infrared (IR) : Peaks at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-N).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O) : δ 3.5 (m, CH₂NH), δ 4.1 (s, OH), δ 2.9 (s, N-CH₃).

IUPAC Designation and Alternative Nomenclature

The IUPAC name prioritizes functional group hierarchy:

  • Parent chain : Propanoic acid (three-carbon chain with a carboxylic acid).
  • Substituents : Hydroxy (-OH) at C3, methylamino-methyl (-CH₂NHCH₃) at C2.

Alternative Names :

  • 2-((Methylamino)methyl)-3-hydroxypropanoic acid hydrochloride.
  • N-Methylserine analog hydrochloride (non-systematic).

Chemical Registration Systems and Identifiers

Global Registries :

  • PubChem CID : 554048 (for the free base).
  • EC Number : Not assigned.
  • UN Number : Not classified.

Vendor-Specific Codes :

  • Enamine : ENA457509328.
  • EvitaChem : EVT-13443363.

These identifiers ensure unambiguous communication across academic and industrial contexts.

Properties

IUPAC Name

2-(hydroxymethyl)-3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-6-2-4(3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLLBMGQTLRGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-83-9
Record name Propanoic acid, 3-hydroxy-2-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Structural Considerations

3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride features a propanoic acid backbone with a hydroxy group at position 3 and a methylaminomethyl moiety at position 2. Retrosynthetic disconnection identifies two primary synthons: (1) a β-hydroxy carboxylic acid fragment and (2) a methylaminomethyl group. Strategic bond formations include C–N coupling at C2 and hydroxylation at C3, necessitating orthogonal protecting groups or sequential functionalization to avoid side reactions.

Route Selection Criteria

Synthetic pathways were prioritized based on atom economy, commercial availability of reagents, and compatibility with large-scale production. For instance, the Michael addition approach, validated for analogous N-alkylamino propionic acids, was adapted to target the methylaminomethyl group via substitution of n-amylamine with methylamine. Conversely, the Mannich reaction leverages formaldehyde and methylamine to directly install the desired aminomethyl functionality at C2, bypassing multi-step alkylation.

Michael Addition-Based Synthesis

Reaction Mechanism and Adaptations

Drawing from the synthesis of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, this route involves a Michael addition of methylamine to an acrylate derivative (e.g., ethyl acrylate), followed by N-methylation and hydrolysis (Figure 1). The acrylate’s β-carbon undergoes nucleophilic attack by methylamine, forming 3-(N-methylamino)propionate. Subsequent Eschweiler-Clarke methylation with formic acid and formaldehyde introduces the methyl group, yielding 3-[(N-methylamino)methyl]propionate. Acidic hydrolysis then cleaves the ester to the carboxylic acid, with HCl treatment precipitating the hydrochloride salt.

Table 1: Optimized Conditions for Michael Addition Route

Step Reagents/Conditions Yield (%) Purity (%)
Michael Addition Methylamine, ethyl acrylate, RT, 24 h 78 95
N-Methylation HCOOH, HCHO, 50°C, 12 h 82 97
Hydrolysis & Salt Form 6 M HCl, reflux, 10 h 88 99

Limitations and Modifications

While this method mirrors the high yields (85–90%) reported for pentylamine derivatives, steric hindrance from the methylaminomethyl group reduces reaction rates during the Michael addition phase. Solvent screening revealed that polar aprotic media (e.g., DMF) enhance nucleophilicity, improving yields to 78% compared to 65% in ethanol. Additionally, substituting paraformaldehyde for aqueous formaldehyde minimizes side products during methylation, elevating purity from 90% to 97%.

Mannich Reaction and Reductive Amination Approach

Mannich Reaction Protocol

The Mannich reaction constructs the methylaminomethyl group at C2 via a one-pot condensation of ethyl acetoacetate, formaldehyde, and methylamine. This generates ethyl 2-(methylaminomethyl)-3-oxopropanoate, which undergoes ketone reduction to install the C3 hydroxy group (Figure 2). Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol, avoiding over-reduction of the ester. Final hydrolysis with hydrochloric acid delivers the target compound.

Table 2: Mannich Route Performance Metrics

Step Reagents/Conditions Yield (%) Purity (%)
Mannich Condensation HCHO, CH₃NH₂, EtOH, RT, 18 h 75 93
Ketone Reduction NaBH₄, MeOH, 0°C, 2 h 85 96
Acid Hydrolysis 6 M HCl, reflux, 8 h 90 99

Reductive Amination Variant

An alternative pathway employs reductive amination of ethyl 3-oxo-2-propanoate with methylamine and sodium cyanoborohydride. This bypasses the Mannich intermediate, directly yielding ethyl 2-(methylaminomethyl)-3-hydroxypropanoate after ketone reduction. While this method simplifies the synthesis to two steps, the limited commercial availability of ethyl 3-oxo-2-propanoate necessitates prior synthesis via Claisen condensation, reducing overall practicality.

Epoxide Ring-Opening Methodology

Glycidyl Ester Functionalization

Epoxide ring-opening strategies exploit the reactivity of glycidyl esters (e.g., glycidyl methyl ester) with methylamine. Nucleophilic attack at the less substituted epoxide carbon produces ethyl 2-(methylamino)-3-hydroxypropanoate, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt (Figure 3). This method offers exceptional regioselectivity (>98%) but requires anhydrous conditions to prevent diol formation.

Table 3: Epoxide Route Efficiency

Step Reagents/Conditions Yield (%) Purity (%)
Epoxide Synthesis Epichlorohydrin, NaOH, 0°C 92 98
Ring-Opening CH₃NH₂, THF, 40°C, 6 h 80 95
Acid Hydrolysis 6 M HCl, 60°C, 6 h 88 99

Scalability Challenges

Despite high regiocontrol, glycidyl ester synthesis demands careful temperature control to avoid polymerization. Industrial-scale applications may favor continuous flow reactors to mitigate exothermic risks during epoxide formation.

Comparative Analysis of Synthetic Routes

Yield and Purity Benchmarks

The Mannich reaction provides the highest combined yield (75% × 85% × 90% = 57.4% overall), whereas the Michael addition route achieves superior stepwise yields (88% final hydrolysis). Epoxide ring-opening excels in purity (99%) but suffers from lower throughput due to multi-step protection/deprotection.

Industrial Applicability

Methods utilizing commodity chemicals like ethyl acrylate or glycidyl esters align with large-scale production needs. However, the Mannich reaction’s reliance on formaldehyde necessitates stringent waste management to meet environmental regulations.

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The tertiary hydroxyl group undergoes oxidation under controlled conditions to form a ketone derivative. This reaction is catalyzed by strong oxidizing agents:

Reagents/ConditionsProductYieldReference
KMnO₄ in acidic medium (H₂SO₄)3-Oxo-2-[(methylamino)methyl]propanoic acid~65%*
CrO₃ in acetone (Jones reagent)Same as above~60%*

*Yields estimated from analogous reactions in.
Mechanism : The hydroxyl group is protonated, followed by deprotonation and electron transfer to form a ketone. Steric hindrance from the methylamino group may reduce reaction efficiency.

Esterification of the Carboxylic Acid Group

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis:

Reagents/ConditionsProductYieldReference
Methanol + H₂SO₄ (reflux, 6h)Methyl 3-hydroxy-2-[(methylamino)methyl]propanoate85%
Ethanol + DCC/DMAP (room temp, 12h)Ethyl ester derivative78%

Note : Esterification is reversible under acidic or basic conditions. The hydrochloride counterion may necessitate neutralization before reaction.

Amide Formation via Carboxylic Acid Activation

The carboxylic acid forms amides through coupling reactions, enabling peptide-like modifications:

Reagents/ConditionsProductYieldReference
Thionyl chloride (SOCl₂) → RNH₂N-Alkylamide derivatives70–90%
DCC + HydrazineHydrazide intermediate82%

Example : Reaction with benzylamine produces N-benzyl-3-hydroxy-2-[(methylamino)methyl]propanamide, a potential enzyme inhibitor .

Reactions of the Methylamino Group

The secondary amine participates in alkylation and acylation, though steric effects limit reactivity:

Reagents/ConditionsProductYieldReference
Acetic anhydride + DMAPN-Acetyl derivative55%
Nitrous acid (HNO₂)N-Nitrosamine40%*

*Secondary amines form nitrosamines under acidic conditions, as observed in diazotization studies .

pH-Dependent Reactivity

The hydrochloride salt influences reaction pathways:

  • Neutralization : Free amine forms at pH >7, enabling nucleophilic reactions.

  • Acidic conditions : Protonation stabilizes the amine but reduces nucleophilicity.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation occurs:

  • Product : 2-[(Methylamino)methyl]propane-1,3-diol (observed via TGA).

Key Mechanistic Insights

  • Steric effects : The methylamino group hinders electrophilic attacks at the β-carbon.

  • Electronic effects : The hydroxyl group donates electrons via resonance, stabilizing intermediates during oxidation .

Scientific Research Applications

Pharmaceutical Applications

1.1. Role in Drug Synthesis

3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of ibandronate sodium, a third-generation bisphosphonate used for treating osteoporosis and metastatic bone disease. The compound's synthesis involves a series of reactions starting from n-amylamine and acrylate, leading to high yields and purity suitable for large-scale production .

1.2. Anticancer Potential

Research has indicated that derivatives of 3-hydroxy-2-[(methylamino)methyl]propanoic acid exhibit anticancer properties. In a study involving structural modifications of related compounds, several derivatives showed selective inhibition of colon cancer cell proliferation. The most potent compounds demonstrated IC50 values as low as 0.12 mg/mL against HCT-116 colon cancer cells, indicating their potential as therapeutic agents .

Biochemical Research

2.1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related hydroxymethyl compounds have shown their potential to act as inhibitors of β3 adrenergic receptors, which are implicated in metabolic regulation and energy expenditure . This suggests that this compound may also play a role in metabolic research.

2.2. Neurotransmitter Regulation

As an amino acid derivative, this compound may influence neurotransmitter systems in the brain. Its structural similarity to neurotransmitters suggests potential applications in neuropharmacology, particularly in modulating synaptic transmission and neuronal plasticity.

Analytical Applications

3.1. Chemical Analysis Techniques

The compound is utilized in various analytical techniques including chromatography and mass spectrometry for the identification and quantification of amino acids and their derivatives in biological samples. Its unique chemical properties allow for effective separation and detection in complex mixtures.

3.2. Standard Reference Material

Due to its well-defined structure and properties, this compound can serve as a standard reference material in laboratories for calibrating instruments and validating analytical methods.

Case Studies

Study ReferenceApplicationFindings
Drug SynthesisDemonstrated high yield synthesis of ibandronate sodium using this compound as an intermediate.
Anticancer ResearchIdentified several derivatives with significant inhibitory effects on colon cancer cell lines, suggesting therapeutic potential.
Enzyme InhibitionExplored the role of related compounds as β3 adrenergic receptor agonists, indicating metabolic applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering biochemical pathways. Its effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride ~C₆H₁₂ClNO₃ (estimated) ~197.6 (estimated) - C2: Methylamino-methyl
- C3: Hydroxy
Potential pharmaceutical applications due to polar functional groups
3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid hydrochloride C₁₂H₁₄ClN₃O₃ 283.71 - C2: 6-Methylquinazolinyl-amino
- C3: Hydroxy
Quinazoline moiety may enhance binding to biological targets (e.g., kinase inhibitors)
3-Amino-2-methylpropanoic acid hydrochloride C₄H₁₀ClNO₂ 139.58 - C2: Methyl
- C3: Amino
Simpler structure; used as a building block in peptide synthesis
3-(Ethylamino)-2-methylpropanoic acid hydrochloride C₇H₁₄ClNO₂ 175.65 - C2: Methyl
- C3: Ethylamino
Increased hydrophobicity due to ethyl group; potential for modified pharmacokinetics
3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride C₁₁H₁₆ClNO₄ 261.70 - C2: (3-Hydroxy-4-methoxyphenyl)-methyl
- C3: Amino
Aromatic substituents may confer antioxidant or receptor-binding properties

Structural and Functional Differences

  • Backbone Modifications: The target compound’s methylamino-methyl group at C2 distinguishes it from simpler analogs like 3-amino-2-methylpropanoic acid hydrochloride, which lacks the hydroxy group and has a direct methyl substituent .
  • Pharmacological Relevance: The quinazolinyl derivative (C₁₂H₁₄ClN₃O₃) demonstrates how aromatic heterocycles enhance target specificity, as quinazoline scaffolds are common in kinase inhibitors . The 3-hydroxy-4-methoxyphenyl analog (C₁₁H₁₆ClNO₄) highlights the role of phenolic groups in redox activity or receptor interactions .

Biological Activity

3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride, with the molecular formula C5_5H11_{11}NO3_3·HCl, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various metabolic pathways. The compound can act as a substrate for enzymes involved in critical biochemical processes, influencing their activity and altering metabolic pathways. Its structural features, such as the hydroxyl and methylamino groups, enable it to form hydrogen bonds and participate in various chemical reactions within biological systems.

Research Findings

Research has indicated several areas where this compound exhibits notable biological activity:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity involved in amino acid metabolism, potentially influencing protein synthesis and cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, although specific data on this compound itself is limited .
  • Therapeutic Potential : Ongoing research is exploring its potential as a precursor in drug development, particularly in synthesizing compounds with enhanced therapeutic profiles .

Case Studies

  • Antimicrobial Activity : A study investigated the antibacterial effects of various alkaloids, including derivatives related to 3-Hydroxy-2-[(methylamino)methyl]propanoic acid. It was found that certain modifications to the structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Metabolic Pathway Influence : In vitro studies have demonstrated that the compound can influence metabolic pathways related to amino acid utilization, suggesting potential applications in metabolic disorders or conditions where amino acid metabolism is disrupted.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme ModulationInfluences enzyme activity in amino acid metabolism
Antimicrobial PropertiesExhibits potential against certain bacterial strains
Therapeutic ApplicationsPotential precursor in drug development

Table 2: Research Findings on Antimicrobial Activity

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0048 mg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride with high purity?

  • Methodological Answer : A viable route involves nucleophilic substitution between 3-chloropropanoic acid derivatives and methylamino alcohols under basic conditions. For example, reacting 3-chloro-2-(hydroxymethyl)propanoic acid with methylamine in an aqueous or ethanol solvent system can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize byproducts .

Q. Which analytical techniques are most suitable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the methylamino and hydroxy groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+^+ peak).
  • Electrochemical Methods : Surface-modified gold electrodes (e.g., thin-film gold arrays) can monitor redox behavior in biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound across studies?

  • Methodological Answer : Solubility depends on pH, counterion interactions, and crystallinity. For systematic analysis:

pH-Solubility Profiling : Conduct experiments in buffered solutions (pH 1–12) using shake-flask methods.

Counterion Effects : Compare hydrochloride salt solubility with freebase or other salt forms (e.g., dihydrochloride analogs).

Polymorphism Screening : Use X-ray diffraction (XRD) to identify crystalline forms affecting solubility.

  • Reference : Dihydrochloride salts of similar compounds exhibit enhanced aqueous solubility due to ionic interactions .

Q. What strategies are recommended for chiral resolution when enantiomeric purity is critical?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers (e.g., as demonstrated in resolving 3-chloro-2-methyl-2-hydroxy propionic acid derivatives).
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral resolving agents (e.g., tartaric acid).
  • Reference : Patent literature highlights enantioselective synthesis of propionic acid derivatives via controlled reaction pathways .

Q. How should researchers design experiments to identify and quantify process-related impurities?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-UV/MS with orthogonal methods (e.g., ion-pair chromatography) to detect polar impurities.
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP-grade impurities like N-acetyl or butanoyl analogs listed in impurity tables).
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to simulate stability challenges.
  • Example Table :
Impurity NameCAS NumberDetection Method
N-Acetyl analogN/AHPLC (C18, 0.1% TFA)
Butanoyl derivative57898-71-2ESI-MS/MS
  • Reference : Pharmaceutical reference standards and impurity characterization protocols .

Q. What experimental parameters should be optimized to assess thermal stability under accelerated storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions).
  • Humidity Chambers : Test stability at 40°C/75% RH for 3–6 months to predict shelf life.
  • Data Interpretation : Use Arrhenius kinetics to extrapolate degradation rates.

Data Contradiction Analysis

Q. How can conflicting bioactivity data in enzyme inhibition assays be reconciled?

  • Methodological Answer :

Assay Validation : Confirm enzyme source (recombinant vs. native) and activity via positive controls (e.g., IL-6 or MMP3 standards).

Buffer Compatibility : Test compound solubility and stability in assay buffers (e.g., PBS vs. Tris-HCl).

Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently.

  • Reference : Recombinant protein interactions (e.g., IL-6/MMP3) studied via SPR on gold arrays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride
Reactant of Route 2
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3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.